molecular formula C9H23NO3PS+ B1218750 Echothiophate CAS No. 6736-03-4

Echothiophate

Cat. No.: B1218750
CAS No.: 6736-03-4
M. Wt: 256.33 g/mol
InChI Key: BJOLKYGKSZKIGU-UHFFFAOYSA-N
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Description

Echothiophate is an organophosphate compound primarily used as an irreversible acetylcholinesterase inhibitor. It is commonly employed in ophthalmic preparations to treat conditions such as open-angle glaucoma and accommodative esotropia . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission.

Preparation Methods

Echothiophate is synthesized through a multi-step chemical process. The synthesis begins with the reaction of diethylchlorophosphoric acid with 2-dimethylaminoethylmercaptan, resulting in the formation of S-(2-dimethylaminoethyl)-O,O-diethylthiophosphate. This intermediate is then alkylated using methyl iodide to produce this compound . Industrial production methods follow similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Echothiophate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions. This reaction results in the breakdown of this compound into its constituent components.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrochloric acid or sodium hydroxide for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Mechanism

Echothiophate irreversibly binds to cholinesterase enzymes, preventing the breakdown of acetylcholine. This results in prolonged stimulation of muscarinic receptors in the eye, promoting miosis and facilitating aqueous humor outflow. The pharmacodynamics include a significant reduction in both plasma and erythrocyte cholinesterase levels following administration .

Management of Glaucoma

This compound is primarily indicated for:

  • Chronic angle-closure glaucoma : Particularly after surgical interventions like iridectomy or when surgery is contraindicated.
  • Open-angle glaucoma : Used as an adjunct therapy when other medications are insufficient.
  • Secondary glaucoma : Effective in cases where other treatments have failed .

Case Study: Efficacy in Aphakia and Pseudophakia

A study involving 26 eyes with uncontrolled glaucoma in aphakic or pseudophakic patients demonstrated that the addition of this compound to maximum tolerated medical therapy significantly reduced IOP from an average of 29.5 mmHg to 17.7 mmHg (p=0.0001) over a follow-up period . The drug was well tolerated with no significant complications reported.

Accommodative Esotropia

This compound has also been employed in treating accommodative esotropia, a condition characterized by inward turning of the eye due to excessive accommodation. Its ability to enhance accommodation through cholinergic stimulation makes it a viable option for managing this condition .

Comparative Effectiveness

This compound's effectiveness can be compared with other antiglaucoma agents such as dipivefrin. A study highlighted that while this compound produced a sustained hypertensive response in ocular pressure, dipivefrin's effects were more variable and often followed by hypotensive phases when used alone . This underscores this compound's unique role in maintaining IOP control.

Safety and Side Effects

The safety profile of this compound is generally favorable; however, potential side effects include:

  • Miosis
  • Blurred vision
  • Systemic absorption leading to cholinergic symptoms if overdosed .

Future Directions and Research

Ongoing research is investigating the broader implications of this compound beyond ophthalmology. Studies examining its interactions with other drugs, such as dipivefrin, suggest that understanding these combinations could enhance treatment protocols for glaucoma . Additionally, its role in managing conditions like myasthenia gravis has been explored due to its cholinesterase-inhibiting properties .

Mechanism of Action

Echothiophate exerts its effects by irreversibly binding to the active site of acetylcholinesterase. This binding occurs through the covalent attachment of its phosphate group to the serine residue at the enzyme’s active site. As a result, the enzyme is permanently inactivated, leading to an accumulation of acetylcholine in the synaptic cleft. This increased acetylcholine concentration enhances cholinergic transmission, resulting in prolonged muscle contraction and other physiological effects .

Comparison with Similar Compounds

Echothiophate is unique among acetylcholinesterase inhibitors due to its irreversible binding and long-lasting effects. Similar compounds include:

    Physostigmine: A reversible acetylcholinesterase inhibitor with a shorter duration of action.

    Neostigmine: Another reversible inhibitor used in the treatment of myasthenia gravis.

    Pyridostigmine: Similar to neostigmine but with a longer duration of action.

Compared to these compounds, this compound’s irreversible binding and prolonged effects make it particularly effective for long-term treatment of certain ocular conditions .

Biological Activity

Echothiophate iodide is an organophosphate compound primarily recognized for its role as a long-acting inhibitor of cholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. Its biological activity extends beyond cholinesterase inhibition, impacting various physiological pathways and potential therapeutic applications.

This compound acts by irreversibly binding to the active site of acetylcholinesterase (AChE), leading to prolonged accumulation of acetylcholine at synaptic clefts. This mechanism results in enhanced cholinergic transmission, which is beneficial in conditions such as glaucoma where increased aqueous humor outflow is desired. The compound's slow hydrolysis rate by AChE contributes to its long-lasting effects .

Pharmacodynamics

  • Cholinergic Effects : this compound induces miosis (pupil constriction), increases the outflow of aqueous humor, and reduces intraocular pressure, making it useful in treating glaucoma .
  • Muscarinic Receptor Interaction : Research indicates that this compound also interacts with muscarinic acetylcholine receptors (mAChRs), particularly M(1) and M(3) subtypes, where it acts as a function-specific blocker. This interaction suggests potential therapeutic avenues beyond its traditional use .

Enzymatic Hydrolysis

Recent studies have highlighted the enzymatic hydrolysis of this compound by various phosphotriesterases (PTEs). For instance, the GG1 mutant of Brevundimonas diminuta shows high catalytic efficiency with this compound, demonstrating a kcat/Kmk_{cat}/K_m value indicative of its potential as a bioscavenger for organophosphates . The hydrolysis kinetics are summarized in Table 1.

Enzyme TypeKmK_m (mM)kcatk_{cat} (min1^{-1})kcat/Kmk_{cat}/K_m (M1^{-1}min1^{-1})
GG1 PTE2.6 ± 0.2554002.1×1072.1\times 10^7
G117H Mutant BChE0.0740.751.01×1041.01\times 10^4

Case Studies and Research Findings

Case Study 1: Efficacy in Glaucoma Treatment
In clinical settings, this compound has been utilized effectively for managing glaucoma. A study demonstrated significant reductions in intraocular pressure among patients treated with this compound compared to controls, underscoring its therapeutic efficacy .

Case Study 2: Neurotoxicology and Safety Profile
Research exploring the neurotoxic effects of this compound revealed that while it effectively inhibits AChE, prolonged exposure can lead to adverse effects including respiratory distress and central nervous system toxicity. These findings highlight the importance of monitoring dosage and administration routes to mitigate risks associated with its use .

Toxicological Considerations

This compound's classification as an organophosphate raises concerns regarding toxicity and potential for misuse as a nerve agent. Its structural similarity to other potent neurotoxins necessitates careful handling and regulation. Studies have shown that this compound can lead to delayed neurotoxicity if not properly managed, emphasizing the need for continued research into its safety profile .

Properties

Key on ui mechanism of action

Echothiophate Iodide is a long-acting cholinesterase inhibitor for topical use which enhances the effect of endogenously liberated acetylcholine in iris, ciliary muscle, and other parasympathetically innervated structures of the eye. Echothiophate iodide binds irreversibly to cholinesterase, and is long acting due to the slow rate of hydrolysis by cholinesterase. It causes miosis, increase in facility of outflow of aqueous humor, fall in intraocular pressure, and potentiation of accommodation.

CAS No.

6736-03-4

Molecular Formula

C9H23NO3PS+

Molecular Weight

256.33 g/mol

IUPAC Name

2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium

InChI

InChI=1S/C9H23NO3PS/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5/h6-9H2,1-5H3/q+1

InChI Key

BJOLKYGKSZKIGU-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)SCC[N+](C)(C)C

Canonical SMILES

CCOP(=O)(OCC)SCC[N+](C)(C)C

melting_point

124-124.5
138 °C

Key on ui other cas no.

6736-03-4

physical_description

Solid

solubility

Soluble
2.97e-01 g/L

Synonyms

2-((Diethoxyphosphinyl)thio)-N,N,N,-trimethylethanaminium iodide
Echothiophate Iodide
Ecothiopate Iodide
Ecothiophate Iodide
Iodide, Echothiophate
Iodide, Ecothiopate
Iodide, Ecothiophate
Iodide, Phospholine
Phospholine Iodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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